Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate typically involves the bromination and chlorination of a benzothiophene precursor. One common method involves the reaction of benzothiophene with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The carboxylate group is then introduced through esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Mechanism of Action
The mechanism of action of methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the carboxylate group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1-benzothiophene-2-carboxylate
- Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
- Methyl 6-bromopyridine-2-carboxylate
Uniqueness
Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the benzothiophene core. This dual halogenation can enhance its reactivity and binding properties compared to similar compounds with only one halogen substituent .
Properties
Molecular Formula |
C10H6BrClO2S |
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Molecular Weight |
305.58 g/mol |
IUPAC Name |
methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6BrClO2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 |
InChI Key |
YYHCZAMTBPQDAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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